molecular formula C18H17ClN2O4S B5066924 N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B5066924
M. Wt: 392.9 g/mol
InChI Key: ASPSZSVUMIBROS-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a chloro substituent, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: This can be achieved through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Thiazolidinone Ring: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, in the presence of an oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Benzamide Derivatives: Compounds such as 2-bromo-benzamide and 4-(trifluoromethyl)benzylamine share structural similarities.

    Thiazolidinone Derivatives: Compounds containing the thiazolidinone ring, such as certain indole derivatives.

Uniqueness: N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is unique due to the combination of its benzyl, chloro, and thiazolidinone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-20(12-13-5-3-2-4-6-13)18(23)15-11-14(7-8-16(15)19)21-17(22)9-10-26(21,24)25/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPSZSVUMIBROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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